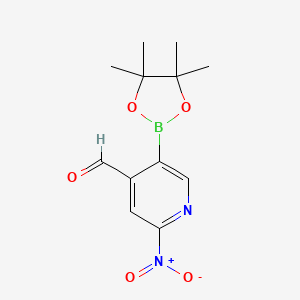
tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate” is a chemical compound with the empirical formula C16H28BNO4 . It is a significant intermediate of 1H-indazole derivatives .
Molecular Structure Analysis
The structure of the compound has been corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal structure was detected by means of X-ray diffraction .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 309.21 . The SMILES string representation of the compound isO=C (OC (C) (C)C)N1CCC=C (B2OC (C) (C)C (C) (C)O2)C1 .
Applications De Recherche Scientifique
Synthesis and Characterization
This chemical compound is an intermediate in the synthesis of various biologically active compounds, demonstrating its importance in medicinal chemistry. For instance, it has been utilized in the synthesis of crizotinib, a notable example highlighting its role in developing treatments targeting cancer. The compound's synthesis involves multiple steps, starting from specific precursors, and its structure is confirmed through techniques like MS and NMR, indicating a rigorous approach to its preparation and analysis (D. Kong, Yuxing Zhang, Tongsheng Xu, Yuanzhang Zhou, Pengwu Zheng, Shan Xu, 2016) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan- 2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.
Crystal Structure and DFT Study
Another study focused on tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, examining its structure through FTIR, NMR, and X-ray diffraction. This work extends the understanding of such compounds' physical and chemical properties, offering insights into their stability and reactivity, which are crucial for their application in drug development and other scientific research areas (W. Ye, D. M. Chen, Q. Wu, Y. Chen, D. -. Yang, T. Liao, Z. Zhou, 2021) SYNTHESIS, CRYSTAL STRUCTURE, AND A DFT STUDY OF TERT-BUTYL-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDAZOLE-1-CARBOXYLATE.
Regioselectivity in Synthesis
The compound's derivatives have been synthesized to explore the regioselectivity of various reactions, contributing to the broader field of organic synthesis. Such research underlines the importance of understanding chemical reactions at a fundamental level, which can be applied to synthesize more complex molecules efficiently (M. Martins, Mara R. B. Marzari, C. Frizzo, M. Zanatta, Lilian Buriol, Valquiria P. Andrade, N. Zanatta, H. Bonacorso, 2012) Comparative Study of the Regioselectivity and Reaction Media for the Synthesis of 1‐tert‐Butyl‐3(5)‐trifluoromethyl‐1H‐pyrazoles.
Polymer Synthesis
Research has also delved into the synthesis of polymers containing specific units derived from this compound, showcasing its versatility in materials science. Such polymers have been synthesized for their deeply colored properties, which could have applications in the development of new materials with specific optical properties (Irina Welterlich, O. Charov, B. Tieke, 2012) Deeply Colored Polymers Containing 1,3,4,6-Tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (IsoDPP) Units in the Main Chain.
Propriétés
IUPAC Name |
tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BF3N2O4/c1-14(2,3)25-13(24)23-12-8-10(17(19,20)21)11(9-22-12)18-26-15(4,5)16(6,7)27-18/h8-9H,1-7H3,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWJHFINIWHUSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C(F)(F)F)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BF3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745342 |
Source


|
| Record name | tert-Butyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate | |
CAS RN |
1333319-46-2 |
Source


|
| Record name | tert-Butyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

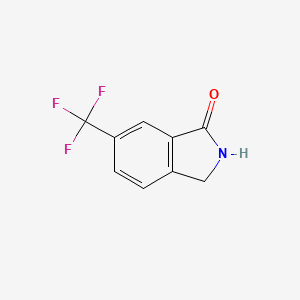
![4-Oxaspiro[2.3]hexane](/img/structure/B597741.png)
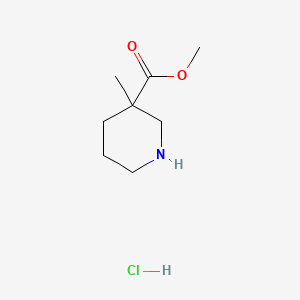
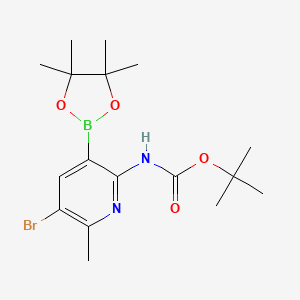


![Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B597749.png)
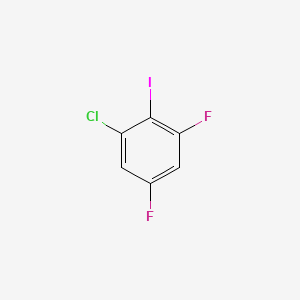
![6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B597754.png)
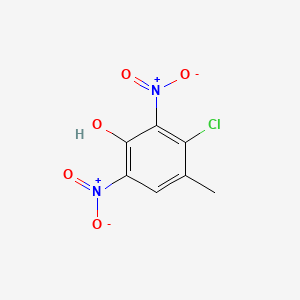
![[4-tert-butyl-2-(1-methoxycarbonyloxy-2-methylpropan-2-yl)-5-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl] methyl carbonate](/img/structure/B597760.png)

